N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-hydroxyquinoxalin-2-yl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group and a quinoxaline moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-hydroxy-2-quinoxalinecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
- N’~1~-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
Uniqueness
What sets N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE apart from similar compounds is its unique combination of a dichlorophenyl group and a quinoxaline moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12Cl2N4O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(3-oxo-4H-quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-11-6-5-10(7-12(11)19)9-20-23-16(24)8-15-17(25)22-14-4-2-1-3-13(14)21-15/h1-7,9H,8H2,(H,22,25)(H,23,24)/b20-9+ |
InChI Key |
RRFYNFVIFZTAPZ-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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